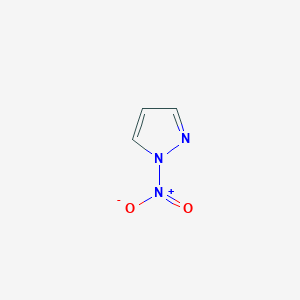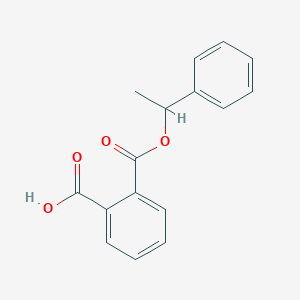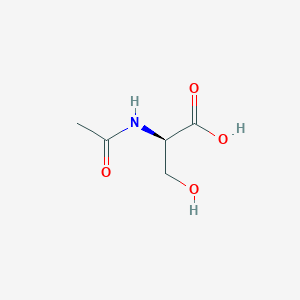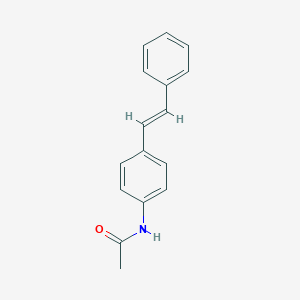
1-ニトロピラゾール
概要
説明
1-Nitropyrazole is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring.
科学的研究の応用
1-Nitropyrazole and its derivatives have broad applications in scientific research:
準備方法
1-Nitropyrazole can be synthesized through several methods. One common synthetic route involves the nitration of pyrazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyrazole ring .
Another method involves the rearrangement of 1-nitropyrazole in the presence of sulfuric acid to obtain 4-nitropyrazole. This process highlights the versatility of 1-nitropyrazole as an intermediate in the synthesis of other nitropyrazole derivatives .
Industrial production methods often employ continuous-flow processes to enhance efficiency and yield. For example, a fully continuous-flow nitration and post-processing protocol has been developed, starting from the nitration of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation. This method achieves high yield and purity, making it suitable for large-scale production .
化学反応の分析
1-Nitropyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form more highly nitrated derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 1-nitropyrazole can yield 1-aminopyrazole, while nucleophilic substitution can produce various substituted pyrazoles .
作用機序
The mechanism of action of 1-nitropyrazole involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
In the context of energetic materials, the nitro group plays a crucial role in the compound’s ability to release energy upon decomposition. The decomposition process involves the breaking of nitrogen-nitrogen and carbon-nitrogen bonds, leading to the formation of gaseous products and the release of energy .
類似化合物との比較
1-Nitropyrazole can be compared with other nitropyrazole derivatives, such as 3,4-dinitropyrazole, 1,3-dinitropyrazole, and 3,5-dinitropyrazole. These compounds share similar structural features but differ in the number and position of nitro groups on the pyrazole ring .
3,4-Dinitropyrazole: This compound has two nitro groups at the 3 and 4 positions.
1,3-Dinitropyrazole: With nitro groups at the 1 and 3 positions, this compound shows different reactivity and stability characteristics.
3,5-Dinitropyrazole: This derivative has nitro groups at the 3 and 5 positions, offering unique thermal and chemical properties.
The uniqueness of 1-nitropyrazole lies in its specific reactivity and the ability to serve as a versatile intermediate in the synthesis of various nitropyrazole derivatives. Its single nitro group allows for selective functionalization and modification, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
1-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNVOQYGXDUHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221391 | |
| Record name | 1H-Pyrazole, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7119-95-1 | |
| Record name | 1H-Pyrazole, 1-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 1-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitropyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the initial decomposition pathways of 1-nitropyrazole upon excitation?
A1: Studies employing both experimental and computational methods reveal that 1-nitropyrazole, along with its derivatives like 3,4-dinitropyrazole, primarily decomposes by releasing a nitric oxide (NO) molecule after UV excitation. [] This NO product is observed to be rotationally cold, indicating a specific decomposition mechanism. []
Q2: How does the decomposition mechanism of 1-nitropyrazole differ from that of 3,4-dinitropyrazole?
A2: While both 1-nitropyrazole and 3,4-dinitropyrazole release NO upon UV excitation, the energy state at which this occurs differs. [] Theoretical calculations suggest that 1-nitropyrazole generates NO in an electronically excited state (S1), while 3,4-dinitropyrazole produces NO in the ground state (S0) due to the energetic unavailability of the S1 decomposition pathway. [] This difference is reflected in the vibrational temperature of the NO product, which is significantly hotter for 3,4-dinitropyrazole. []
Q3: Can 1-nitropyrazole be detected at extremely low concentrations? If so, what method is used?
A3: Yes, 1-nitropyrazole can be detected at femtomolar concentrations using surface-enhanced Raman spectroscopy (SERS). [] This method leverages the enhanced Raman signal produced by molecules adsorbed on plasmonic metal surfaces, enabling highly sensitive detection. []
Q4: How does the number of nitro groups attached to the pyrazole ring influence the emission spectra during femtosecond laser-induced breakdown spectroscopy (LIBS)?
A4: Research using femtosecond LIBS demonstrates that the number of nitro groups on the pyrazole ring directly impacts the observed atomic and molecular emissions. [, ] For instance, increasing the number of nitro groups leads to variations in the intensity ratios of CN/C2, CN/C, C2/C, and C2/N bands. [, ]
Q5: What is the electrochemical behavior of 1-nitropyrazole in acidic and less acidic conditions?
A5: Electrochemical studies, particularly polarography and voltammetry, reveal distinct reduction pathways for 1-nitropyrazole depending on the pH of the solution. [] In acidic media, the N-N bond in the molecule cleaves, leading to the formation of nitrous acid, which undergoes further reduction at more negative potentials. [] Conversely, at pH values above 4, a competitive reduction pathway dominates, resulting in the conversion of the nitramine group to a nitrosamine. []
Q6: What is the molecular formula and weight of 1-nitropyrazole?
A6: The molecular formula of 1-nitropyrazole is C3H3N3O2, and its molecular weight is 113.09 g/mol.
Q7: What computational chemistry methods have been used to study 1-nitropyrazole?
A8: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with 6-311G(d) and 6-311G(d,p) basis sets, have been employed to investigate the molecular structure of 1-nitropyrazole. [] These calculations provide insights into the electronic structure, molecular geometry, and other important properties of the molecule. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















